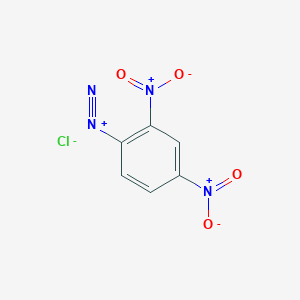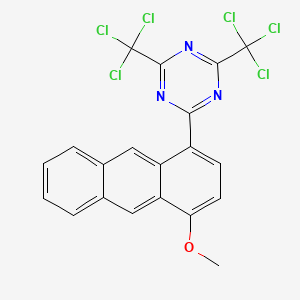![molecular formula C11H11ClN2O2 B14452704 3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione CAS No. 75304-23-3](/img/structure/B14452704.png)
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of a 4-chlorophenyl group attached to a diazenyl group, which is further connected to a pentane-2,4-dione moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione typically involves the reaction of 4-chloroaniline with acetylacetone in the presence of sodium nitrite and sodium acetate. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with acetylacetone to form the desired azo compound .
Diazotization: 4-chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with acetylacetone in the presence of sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
科学研究应用
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 3-[(E)-(4-Fluorophenyl)diazenyl]pentane-2,4-dione
- 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione
- 3-[(E)-(4-Bromophenyl)diazenyl]pentane-2,4-dione
Uniqueness
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its fluorine, iodine, and bromine analogs .
属性
CAS 编号 |
75304-23-3 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
InChI 键 |
RYQDSRVJWJYTHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)






![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)


